molecular formula C18H17N3O7S2 B14170776 1,3-Naphthalenedisulfonic acid, 7-[(4-amino-5-methoxy-2-methylphenyl)azo]- CAS No. 86-63-5

1,3-Naphthalenedisulfonic acid, 7-[(4-amino-5-methoxy-2-methylphenyl)azo]-

Cat. No.: B14170776
CAS No.: 86-63-5
M. Wt: 451.5 g/mol
InChI Key: JLVALQOIIVGPBD-UHFFFAOYSA-N
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Description

1,3-Naphthalenedisulfonic acid, 7-[(4-amino-5-methoxy-2-methylphenyl)azo]- is a complex organic compound with significant applications in various fields. It is known for its unique structural properties and its role in various chemical reactions and industrial processes.

Preparation Methods

The synthesis of 1,3-Naphthalenedisulfonic acid, 7-[(4-amino-5-methoxy-2-methylphenyl)azo]- typically involves the diazotization of 4-amino-5-methoxy-2-methylphenylamine followed by coupling with 1,3-naphthalenedisulfonic acid. The reaction conditions often include acidic environments and controlled temperatures to ensure the proper formation of the azo bond .

Chemical Reactions Analysis

1,3-Naphthalenedisulfonic acid, 7-[(4-amino-5-methoxy-2-methylphenyl)azo]- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of the corresponding amines.

    Substitution: The sulfonic acid groups can participate in substitution reactions, often with nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and nucleophiles like amines .

Scientific Research Applications

1,3-Naphthalenedisulfonic acid, 7-[(4-amino-5-methoxy-2-methylphenyl)azo]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Naphthalenedisulfonic acid, 7-[(4-amino-5-methoxy-2-methylphenyl)azo]- involves its interaction with specific molecular targets. The azo bond can undergo cleavage under certain conditions, releasing the corresponding amines, which can then interact with biological molecules or participate in further chemical reactions .

Comparison with Similar Compounds

Similar compounds to 1,3-Naphthalenedisulfonic acid, 7-[(4-amino-5-methoxy-2-methylphenyl)azo]- include:

These comparisons highlight the unique structural features and reactivity of 1,3-Naphthalenedisulfonic acid, 7-[(4-amino-5-methoxy-2-methylphenyl)azo]-.

Properties

CAS No.

86-63-5

Molecular Formula

C18H17N3O7S2

Molecular Weight

451.5 g/mol

IUPAC Name

7-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]naphthalene-1,3-disulfonic acid

InChI

InChI=1S/C18H17N3O7S2/c1-10-5-15(19)17(28-2)9-16(10)21-20-12-4-3-11-6-13(29(22,23)24)8-18(14(11)7-12)30(25,26)27/h3-9H,19H2,1-2H3,(H,22,23,24)(H,25,26,27)

InChI Key

JLVALQOIIVGPBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)O)S(=O)(=O)O)OC)N

Origin of Product

United States

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